2-chloro-N-(2,3-dimethylphenyl)-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
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Overview
Description
2-CHLORO-N-(2,3-DIMETHYLPHENYL)-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound is characterized by the presence of a chloro group, dimethylphenyl group, and an isoindole moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(2,3-DIMETHYLPHENYL)-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Nitration and Reduction: Starting with a suitable benzene derivative, nitration followed by reduction can introduce the amino group.
Acylation: The amino group can be acylated using chloroacetyl chloride to form the corresponding amide.
Cyclization: The amide can undergo cyclization with phthalic anhydride to form the isoindole ring.
Chlorination: Finally, chlorination of the aromatic ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding carboxylic acids.
Reduction: Reduction of the isoindole ring can yield dihydro derivatives.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or primary amines in polar solvents.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dihydro derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Industry
In the industrial sector, it can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-(2,3-DIMETHYLPHENYL)-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors in the central nervous system, affecting neurotransmitter release and uptake.
Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-DIMETHYLPHENYL)-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE: Lacks the chloro group, affecting its reactivity and biological activity.
2-CHLORO-N-(PHENYL)-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE: Lacks the dimethyl groups, which may influence its steric and electronic properties.
Uniqueness
The presence of both the chloro and dimethylphenyl groups in 2-CHLORO-N-(2,3-DIMETHYLPHENYL)-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H17ClN2O3 |
---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
2-chloro-N-(2,3-dimethylphenyl)-5-(1,3-dioxoisoindol-2-yl)benzamide |
InChI |
InChI=1S/C23H17ClN2O3/c1-13-6-5-9-20(14(13)2)25-21(27)18-12-15(10-11-19(18)24)26-22(28)16-7-3-4-8-17(16)23(26)29/h3-12H,1-2H3,(H,25,27) |
InChI Key |
BXTYFJLAABWVBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)Cl)C |
Origin of Product |
United States |
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